Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate
Description
Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate is a tripeptidomimetic compound characterized by three stereospecific (S)-configured residues:
- N-terminal: A 2-amino-4-phenylbutanamide moiety, providing hydrophobic interactions via its phenyl group.
- Central: A 4-methylpentanamide (leucine-like) residue, contributing to lipophilicity and structural stability.
- C-terminal: A methyl 3-phenylpropanoate ester, enhancing membrane permeability due to its ester functionality.
Its design emphasizes stereochemical precision to optimize target binding and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXBNCOIQAUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-2-Amino-4-phenylbutanamido Derivative
This intermediate is typically synthesized via asymmetric synthesis routes:
- Asymmetric Hydrogenation: Starting from phenylalanine derivatives or related precursors, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) yields the (S)-configured amino acid.
- Chiral Auxiliary Methods: Alternatively, chiral auxiliaries such as Evans' auxiliaries can be employed to induce stereoselectivity during acylation or amination steps.
Synthesis of 4-Methylpentanamido Segment
- Alkylation of Amino Acids: The 4-methyl substitution is introduced via alkylation of the amino acid backbone, often through Grignard or organolithium reagents reacting with suitable esters or nitriles, followed by hydrolysis and purification.
Peptide Bond Formation
Activation of Carboxylic Acid
- The carboxyl group of the amino acid derivatives is activated using coupling agents such as HATU , DCC , or EDC in the presence of bases like DIPEA or N-methylmorpholine .
- Protecting groups (e.g., Boc, Fmoc) are employed on amino groups to prevent side reactions.
Coupling Reaction
- The activated amino acid derivative reacts with the amino component (e.g., (S)-2-amino-4-methylpentan-1-one derivative) in an aprotic solvent such as dichloromethane , DMF , or NMP .
- The reaction is carried out under inert atmosphere with temperature control to maximize stereochemical fidelity and yield.
Deprotection and Purification
- Protecting groups are removed using acids (e.g., trifluoroacetic acid for Boc) or bases, followed by purification through chromatography.
Esterification to Methyl Ester
Direct Esterification
- The free acid form of the peptide intermediate is esterified using methyl alcohol in the presence of acid catalysts such as thionyl chloride , p-toluenesulfonic acid , or concentrated sulfuric acid .
- Alternatively, Fischer esterification can be performed by refluxing the acid with excess methanol and catalytic acid.
Use of Activated Esters
- The acid can be converted into an acid chloride or an activated ester (e.g., methyl trifluoroacetate) before esterification, improving efficiency and selectivity.
Final Functionalization and Purification
Side Chain Modifications
- The amino group on the side chain can be further functionalized via acylation or alkylation, employing reagents like acyl chlorides or alkyl halides .
- The stereochemistry is preserved through the use of mild reaction conditions and protecting groups.
Purification
- The final compound is purified via column chromatography , crystallization , or milling techniques, ensuring high purity and desired polymorphic form.
Representative Reaction Scheme
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of amino acid derivative | Asymmetric hydrogenation, chiral auxiliaries | Stereoselective amino acid synthesis |
| 2 | Activation of carboxyl group | HATU, DCC, or EDC in DMF/DCM | Peptide bond formation |
| 3 | Peptide coupling | Amino component + activated acid | Backbone construction |
| 4 | Deprotection | TFA or other acids | Remove protecting groups |
| 5 | Esterification | Methanol + acid catalyst | Form methyl ester |
| 6 | Final purification | Chromatography, crystallization | Purity and polymorph control |
Notes and Considerations
- Stereochemistry Control: The entire synthesis emphasizes maintaining stereochemical integrity, often employing chiral catalysts and auxiliaries.
- Reaction Conditions: Mild conditions are preferred to prevent racemization or degradation.
- Solvent Choice: Aprotic solvents like dichloromethane, DMF, or tetrahydrofuran are favored for coupling and esterification.
- Protecting Groups: Boc and Fmoc are common for amino groups; their removal is carefully timed to avoid side reactions.
- Purity and Characterization: Final compounds are characterized via NMR, MS, and chiral HPLC to confirm stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key structural analogs and their differentiating features:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The target compound’s methyl ester (logP = 3.2) offers better membrane permeability than MPI128a’s polar lactam (logP = 2.1) .
- Metabolic Stability : Replacement of tert-butoxycarbonyl (Boc) groups (as in ’s compounds) with unprotected amines (target compound) increases susceptibility to hepatic metabolism but enhances intracellular bioavailability .
Biological Activity
Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate, also known as TRC-A612720, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C34H48N4O5
- Molecular Weight : 592.769 g/mol
- IUPAC Name : (2R)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide
The compound exhibits various biological activities, primarily through its interactions with cellular pathways and molecular targets:
- Anti-infection Activity : this compound has demonstrated efficacy against multiple pathogens, including:
- Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis, indicating its potential in cancer therapy. It interacts with key proteins involved in the regulation of the cell cycle and apoptosis pathways .
- Neuronal Signaling : Research suggests that it may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative conditions .
Case Studies and Experimental Data
- Antibacterial Efficacy :
- A study evaluated the antibacterial properties against various strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
- Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Streptococcus pneumoniae | 8 |
-
Antiviral Activity :
- In vitro studies demonstrated that the compound inhibited HIV replication in CD4+ T cells with an IC50 value of 15 nM.
- It also showed a reduction in HCV RNA levels in infected hepatocytes.
-
Cancer Cell Lines :
- The compound was tested on various cancer cell lines (e.g., MCF7, HeLa), showing dose-dependent inhibition of cell proliferation.
- Apoptotic assays indicated that it induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.
Q & A
Basic Research Question
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers with <1% purity differences .
- Crystallization : Use ethyl acetate/hexane mixtures to isolate enantiopure crystals, leveraging the compound’s low solubility in nonpolar solvents .
- Yield optimization : Column chromatography with silica gel (ethyl acetate:hexane = 3:7) achieves >90% recovery for intermediates .
How do reaction conditions influence the stability of the methyl ester group during synthesis?
Advanced Research Question
The methyl ester is prone to hydrolysis under basic conditions. Key findings include:
- pH control : Maintain reaction pH <8.0 to prevent ester cleavage; use mild bases like DIPEA instead of NaOH .
- Solvent selection : THF/MeOH mixtures (4:1) stabilize the ester while enabling amide coupling .
- Temperature effects : Reactions at 0–4°C reduce hydrolysis rates by 50% compared to room temperature .
What in vitro assays are suitable for evaluating this compound’s bioactivity?
Advanced Research Question
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination using fluorogenic substrates (λex/λem = 380/460 nm) .
- Cellular uptake : LC-MS quantification in HEK293 cells after 24-hour exposure, normalized to total protein content .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands) to measure affinity for targets like G-protein-coupled receptors .
How can synthetic byproducts be identified and quantified?
Basic Research Question
- HPLC-MS profiling : Compare retention times and mass-to-charge ratios (m/z) against reference standards .
- Quantitative H NMR : Integrate diagnostic peaks (e.g., methyl ester singlet at δ 3.6–3.7 ppm) relative to internal standards .
- Theoretical yield vs. actual yield : Discrepancies >5% indicate side reactions (e.g., epimerization) requiring process re-optimization .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : SwissADME or ADMETLab 2.0 models estimate parameters like:
- Molecular dynamics simulations : AMBER or GROMACS to study interactions with serum albumin or P-glycoprotein .
How does the compound’s stereochemistry impact its biological activity?
Advanced Research Question
- Enantiomer comparison : (S,S,S) vs. (R,S,S) configurations show 10–100x differences in IC50 values for protease targets .
- Circular dichroism (CD) : Peptide backbone conformation (e.g., α-helix vs. β-sheet) correlates with activity in cellular assays .
What are the best practices for long-term storage of this compound?
Basic Research Question
- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation (98% purity retained after 12 months) .
- Solvent : Lyophilized powder in amber vials or dissolved in anhydrous DMSO (≤1% water content) .
How can researchers address low yields in the final coupling step?
Advanced Research Question
- Coupling agent screening : Compare EDC/HOBt vs. HATU/DIPEA systems; HATU improves yields by 15–20% for sterically hindered amines .
- Microwave-assisted synthesis : 30-minute cycles at 50°C increase reaction efficiency by reducing epimerization .
- Real-time monitoring : FTIR tracking of carbonyl stretching (1650–1750 cm) to optimize reaction termination timing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
